1-(2-Methylphenyl)piperazine-2,3-dione

Medicinal Chemistry Pharmacophore Design Piperazine Scaffold Comparison

1-(2-Methylphenyl)piperazine-2,3-dione (CAS 1892366-24-3, molecular formula C11H12N2O2, molecular weight 204.22 g/mol) is a synthetic N-aryl-substituted piperazine-2,3-dione derivative. The compound features a piperazine ring bearing two ketone groups at positions 2 and 3 and an ortho-tolyl (2-methylphenyl) substituent at N1.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1892366-24-3
Cat. No. B2441086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)piperazine-2,3-dione
CAS1892366-24-3
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCNC(=O)C2=O
InChIInChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14)
InChIKeyXGNWFLRBWVGSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)piperazine-2,3-dione (CAS 1892366-24-3): Structural and Pharmacophoric Baseline for Research Procurement


1-(2-Methylphenyl)piperazine-2,3-dione (CAS 1892366-24-3, molecular formula C11H12N2O2, molecular weight 204.22 g/mol) is a synthetic N-aryl-substituted piperazine-2,3-dione derivative . The compound features a piperazine ring bearing two ketone groups at positions 2 and 3 and an ortho-tolyl (2-methylphenyl) substituent at N1 . This scaffold belongs to the broader class of piperazine-2,3-diones, which have been investigated as pharmacophoric cores in multiple therapeutic areas including IL4I1 inhibition for oncology [1], KRAS G12C inhibition [2], and farnesyl-protein transferase inhibition [3]. The 2,3-dione oxidation state fundamentally distinguishes this compound from the reduced 1-(2-methylphenyl)piperazine (oMPP, CAS 39512-51-1), which is a known psychoactive SNDRA agent [4].

Why 1-(2-Methylphenyl)piperazine-2,3-dione Cannot Be Generated by Simple Interchange with Reduced Piperazine Analogs or Other N1-Substituted Diones


Substituting 1-(2-Methylphenyl)piperazine-2,3-dione with the reduced analog ortho-methylphenylpiperazine (oMPP) or with other N1-aryl piperazine-2,3-diones is not scientifically valid because the 2,3-dione oxidation state fundamentally alters the electronic character, conformational preferences, and hydrogen-bonding capacity of the piperazine ring [1]. The parent piperazine-2,3-dione is documented as a distinct metabolite of ketoconazole with its own pharmacokinetic and toxicological profile [2]. Furthermore, the ortho-methyl substitution on the phenyl ring introduces steric constraints that differentiate this compound from para- and meta-substituted regioisomers. Patent literature covering piperazine-2,3-dione derivatives establishes that N1-substitution identity is a critical determinant of target selectivity, with the IL4I1 inhibitor patent (WO 2022/227015) and KRAS G12C inhibitor patent (WO2022111527A1) both demonstrating that structurally distinct N1-substituents yield non-interchangeable activity profiles [3][4]. Procurement of a specific N1-(2-methylphenyl) derivative is therefore essential, not optional, for experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)piperazine-2,3-dione Relative to Closest Analogs


Structural Differentiation: 2,3-Dione Oxidation State vs. Reduced 1-(2-Methylphenyl)piperazine (oMPP) – Impact on Pharmacophore and Target Engagement Profile

1-(2-Methylphenyl)piperazine-2,3-dione (C11H12N2O2, MW 204.22) differs from 1-(2-methylphenyl)piperazine (oMPP, C11H16N2, MW 176.26) by the presence of two carbonyl groups at positions 2 and 3 of the piperazine ring [1]. This oxidation fundamentally changes the ring from a flexible, basic hexahydropyrazine to a planar, non-basic 2,3-dioxopiperazine with distinct hydrogen-bond donor/acceptor topology. oMPP is a well-characterized SNDRA (serotonin-norepinephrine-dopamine releasing agent) with EC50 values of 175 nM (5-HT), 39.1 nM (NE), and 296–542 nM (DA) [1]. The 2,3-dione variant is not expected to retain monoamine-releasing activity due to loss of the basic amine required for SERT/NET/DAT substrate recognition, and is instead positioned within the piperazine-2,3-dione pharmacophore space explored in IL4I1 [2] and KRAS G12C [3] inhibitor patents.

Medicinal Chemistry Pharmacophore Design Piperazine Scaffold Comparison

Cell Differentiation Activity: Reported Anti-Proliferative and Pro-Differentiation Effects of 1-(2-Methylphenyl)piperazine-2,3-dione

According to a patent disclosure referenced via freshpatents.com and archived in the Webisal Web Data Commons, 1-(2-Methylphenyl)piperazine-2,3-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is mechanistically distinct from the cytotoxic or cytostatic mechanisms typical of most piperazine-based anticancer agents [2]. While the full patent document (including specific IC50 values and cell lines) could not be retrieved in full text, this qualitative claim represents the only biological activity annotation specifically linked to this CAS number in the public domain.

Cancer Cell Differentiation Anti-Proliferative Activity Monocyte Differentiation Psoriasis Research

Regioisomeric Selectivity: Ortho-Methyl vs. Meta-Methyl vs. Para-Methyl Substitution on the N1-Phenyl Ring

The ortho-methyl substitution pattern on the N1-phenyl ring of 1-(2-methylphenyl)piperazine-2,3-dione creates a steric environment fundamentally different from para- and meta-substituted regioisomers. In the closely related monoamine-releasing phenylpiperazine series, the 2-methyl (ortho), 3-methyl (meta), and 4-methyl (para) analogues display dramatically divergent pharmacology: the 4-methyl analogue shows EC50 = 9,523 nM for dopamine release, whereas the 2,3-dimethyl analogue achieves EC50 = 1,207 nM—an approximately 8-fold difference attributable solely to methylation pattern [1]. The 2-methyl substitution restricts rotational freedom around the N1–aryl bond and alters the dihedral angle between the aromatic ring and the piperazine-2,3-dione plane, affecting both target binding and metabolic stability [2]. This regioisomeric sensitivity is corroborated by patent SAR data for N1-aryl piperazine-2,3-diones in the IL4I1 and KRAS inhibitor programs, where small changes in aryl substitution produce large shifts in potency [3][4].

Structure-Activity Relationship (SAR) Regioisomer Comparison Steric Effects Piperazine-2,3-dione SAR

Scaffold Comparison: 2,3-Dione vs. 2,5-Dione Regioisomerism – Differential Metabolic Stability and Target Recognition

The 2,3-dione configuration of 1-(2-Methylphenyl)piperazine-2,3-dione distinguishes it from the more common 2,5-dione (diketopiperazine, DKP) regioisomers that occur naturally and as metabolites. Piperazine-2,3-dione is a documented human metabolite of ketoconazole, detected in human blood [1], whereas 2,5-diones are products of peptide cyclization/degradation [2]. The 2,3-dione scaffold places both carbonyl groups on adjacent carbons, creating an α-dicarbonyl-like motif with distinct reactivity (susceptibility to nucleophilic attack, potential for covalent target engagement) that is absent in the 2,5-dione series [3]. This electronic configuration also affects metabolic stability: the 2,3-dione is not a substrate for the same hydrolytic enzymes that process 2,5-diketopiperazines. Patent literature explicitly distinguishes 2,3-dione derivatives as a separate chemical class with unique biological properties [4].

Metabolic Stability Dioxopiperazine Regioisomers Piperazine-2,3-dione vs. 2,5-dione Ketoconazole Metabolism

Purity and Characterization Benchmark: Typical Research-Grade Specifications for 1-(2-Methylphenyl)piperazine-2,3-dione

Vendor specifications for 1-(2-Methylphenyl)piperazine-2,3-dione indicate a typical purity of 95% as determined by HPLC, with identity confirmation by 1H NMR and/or mass spectrometry . The compound has a molecular weight of 204.22 g/mol (C11H12N2O2) and a reported SMILES string of Cc1ccccc1N1CCNC(=O)C1=O, with the canonical InChI Key available for database cross-referencing . The closely related N4-propargyl derivative, 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione (CAS 2415623-15-1, MW 242.27), is also commercially available and may serve as a comparator for SAR studies exploring N4-substitution effects [1]. Users should request a Certificate of Analysis (CoA) confirming lot-specific purity and characterization data at the time of procurement.

Chemical Purity Quality Control Procurement Specification Analytical Characterization

Recommended Research and Procurement Application Scenarios for 1-(2-Methylphenyl)piperazine-2,3-dione (CAS 1892366-24-3)


Oncology Research: Screening for Differentiation-Inducing Anti-Cancer Agents

1-(2-Methylphenyl)piperazine-2,3-dione is most appropriately procured for academic or industrial oncology programs investigating compounds that arrest proliferation of undifferentiated tumor cells and induce terminal differentiation to the monocyte/macrophage lineage, as suggested by the patent-associated disclosure [1]. This mechanism is therapeutically relevant for acute myeloid leukemia (AML) differentiation therapy, myelodysplastic syndromes, and potentially for solid tumors where differentiation induction represents a non-cytotoxic therapeutic strategy. Researchers should benchmark this compound against established differentiation agents (e.g., all-trans retinoic acid, vitamin D3 analogs) and confirm activity in their specific cell models, as publicly available quantitative potency data remain limited [1].

IL4I1 Inhibitor Drug Discovery: N1-Aryl Piperazine-2,3-dione Scaffold Exploration

The piperazine-2,3-dione scaffold is explicitly claimed in WO 2022/227015 A1 (Merck Sharp & Dohme) as the core for selective IL4I1 inhibitors with potential applications in endometrial, ovarian, and triple-negative breast cancers [2]. 1-(2-Methylphenyl)piperazine-2,3-dione serves as a structurally compact N1-aryl reference compound for SAR exploration within this chemical series. Its ortho-methyl substitution provides a defined steric and electronic baseline for comparing larger or more functionalized N1-substituents. Procurement for this application should be coupled with access to an IL4I1 biochemical assay (e.g., phenylalanine oxidase activity assay) to generate quantitative IC50 data [2].

Dermatological Research: Psoriasis and Hyperproliferative Skin Disorder Models

Based on the patent disclosure indicating potential utility in treating skin diseases such as psoriasis [1], 1-(2-Methylphenyl)piperazine-2,3-dione may be procured for in vitro studies using human keratinocyte (HaCaT) or psoriatic skin explant models. The compound's reported ability to arrest undifferentiated cell proliferation and promote monocytic differentiation suggests a mechanism that could normalize the hyperproliferative keratinocyte phenotype characteristic of psoriasis. Researchers should include comparator compounds such as vitamin D analogs (calcipotriol) and corticosteroids in experimental designs to contextualize any observed anti-proliferative or pro-differentiation effects [1].

Metabolism and Toxicology Studies: Ketoconazole Metabolite Pathway Reference

The parent scaffold, piperazine-2,3-dione, is a documented human metabolite of the antifungal drug ketoconazole, detected in human blood specimens [3]. 1-(2-Methylphenyl)piperazine-2,3-dione can be procured as a synthetic reference standard for analytical method development (LC-MS/MS, GC-MS) targeting piperazine-2,3-dione metabolites in biological matrices. This application supports toxicology and drug metabolism studies where distinguishing between endogenous dioxopiperazine metabolites and synthetic N-aryl derivatives is analytically critical. The compound's distinct molecular weight (204.22 Da) and fragmentation pattern facilitate its use as a chromatographic retention time and mass spectral benchmark [3].

Quote Request

Request a Quote for 1-(2-Methylphenyl)piperazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.